3,5-Diiodo-D-thyronine
Overview
Description
3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines . It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .
Synthesis Analysis
3,5-Diiodo-L-thyronine is an endogenous derivative of thyroid hormones . It has been detected in human blood by immunological methods, but a reliable assay based on mass spectrometry, which is now regarded as the gold standard in clinical chemistry, is not available yet .Molecular Structure Analysis
The first crystal structure analysis of a thyroid hormone nucleus was that of 3,5-diiodo-L-thyronine (T2) . Since then, more than 20 structural determinations of thyroid hormones and their analogues have been reported .Chemical Reactions Analysis
Thyroid hormones act via the nuclear thyroid hormone receptors (THRs), through different modes of action . The different modes of action may be coupled, and several reports have recently shown that several TH metabolites act accordingly .Physical and Chemical Properties Analysis
3,5-Diiodo-L-thyronine has a chemical formula of C15H13I2NO4 and a molar mass of 525.081 g·mol−1 . Its melting point ranges from 255–257 °C .Scientific Research Applications
1. Metabolic and Biochemical Effects
3,5-Diiodo-L-thyronine (3,5-T2) has been extensively studied for its metabolic activities. It is a metabolite of thyroid hormones and exhibits interesting activities, especially in metabolic processes. In rodent models, 3,5-T2 has been shown to rapidly increase resting metabolic rate and elicit beneficial hypolipidemic effects. However, the effects of endogenous and exogenous T2 in humans are less understood and warrant further research (Senese et al., 2018).
2. Role in Glucose and Lipid Metabolism
3,5-T2 has demonstrated versatile effects in rodent models, including the prevention of insulin resistance and hepatic steatosis typically induced by a high-fat diet. Recent studies in humans have indicated potential links between serum 3,5-T2 concentrations and aspects of glucose but not lipid metabolism (Pietzner et al., 2015).
3. Impact on Energy and Lipid Metabolism
Research on diet-induced obese mice has shown that 3,5-T2 can affect energy and lipid metabolism, with dose-dependent thyromimetic effects similar to T3. This includes the potential to reduce hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism (Jonas et al., 2015).
4. Effects on Skeletal Muscle Mitochondrial Bioenergetics
Studies have shown that 3,5-T2 can affect skeletal muscle mitochondrial bioenergetic parameters. It increases both coupled and uncoupled respiration rates, indicating potential impacts on energy metabolism in hypothyroid rats (Lombardi et al., 2007).
5. Relationship with Coffee Metabolism
An interesting finding is the strong association of serum 3,5-T2 concentrations with metabolites related to coffee metabolism. This suggests a possible link between 3,5-T2 and coffee consumption, pointing to the liver as an organ strongly affected by coffee metabolism (Pietzner et al., 2018).
6. Modulation of Glucose-Induced Insulin Secretion
3,5-T2 and T3 have been found to modulate glucose-induced insulin secretion in both rat insulinoma cells and human islets. This suggests a direct regulatory role of these hormones in insulin secretion, dependent on their concentrations and glucose levels (Fallahi et al., 2017).
Mechanism of Action
Target of Action
3,5-Diiodo-D-thyronine, also known as 3,5-T2, is an endogenous metabolite of thyroid hormones . The primary targets of this compound are the thyroid hormone receptors (THRs), specifically a long TRβ1 isoform that contains a nine-aminoacid insert at the beginning of the ligand-binding domain . In addition to THRs, mitochondria and bioenergetic mechanisms are also major targets of this compound .
Mode of Action
this compound interacts with its targets in several ways. It binds to and activates a specific long TRβ1 isoform . This interaction leads to an increase in resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It also acts through THRs-independent ways, with mitochondria as a likely cellular target .
Pharmacokinetics
It is known that in rodent models, exogenously administered this compound rapidly increases resting metabolic rate .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in this compound suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-D-thyronine stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in this compound suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .
Cellular Effects
This compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .
Molecular Mechanism
This compound binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure .
Temporal Effects in Laboratory Settings
In rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous this compound in humans .
Dosage Effects in Animal Models
In rodent models, this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is involved in the regulation of energy metabolism . It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862141 | |
Record name | 3,5-Diiodo-DL-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,5-Diiodothyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-51-0, 1041-01-6, 5563-89-3 | |
Record name | 3,5-Diiodo-DL-thyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diiodothyronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC90468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diiodo-DL-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodothyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYRONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Diiodothyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.